molecular formula C8H6BrN3O2 B6298543 Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate CAS No. 2168077-30-1

Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Cat. No.: B6298543
CAS No.: 2168077-30-1
M. Wt: 256.06 g/mol
InChI Key: QVWBJCYIUWJRBE-UHFFFAOYSA-N
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Description

Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate typically involves cyclization, ring annulation, and cycloaddition reactions. One common method includes the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . Another approach involves the direct C-H arylation of pyrrole rings with various enones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy described for the preparation of pyrrolopyrazines with various enones using solid alumina and room temperature conditions could be adapted for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine atom and ester group make it particularly useful in medicinal chemistry for the development of kinase inhibitors .

Properties

IUPAC Name

methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-3-11-7-6(12-5)4(9)2-10-7/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWBJCYIUWJRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=N1)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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